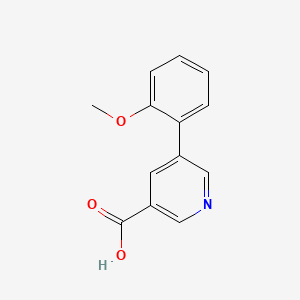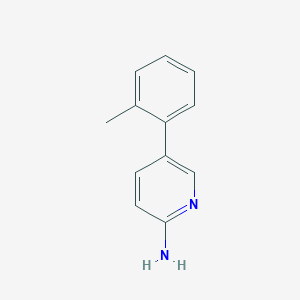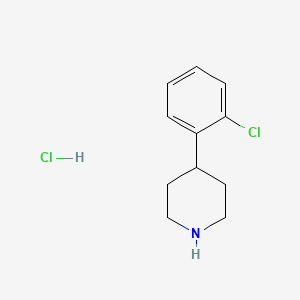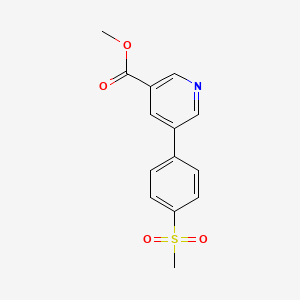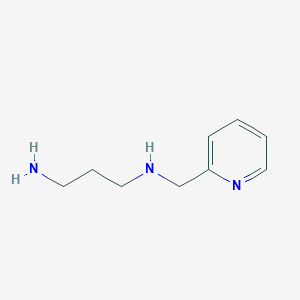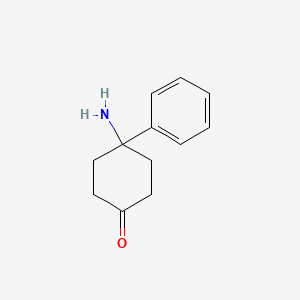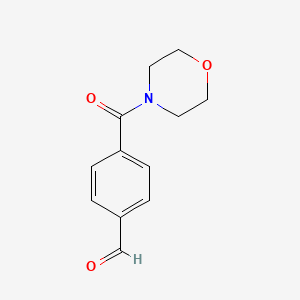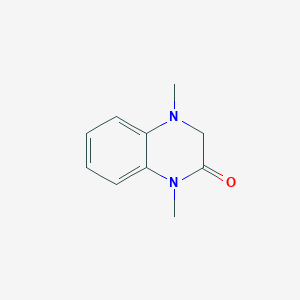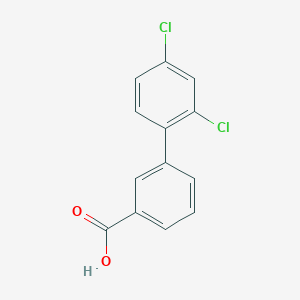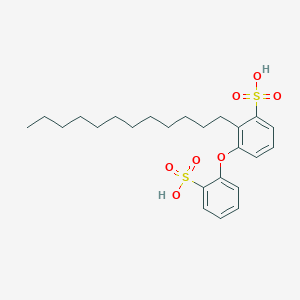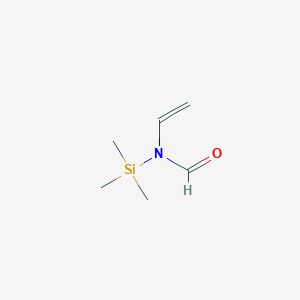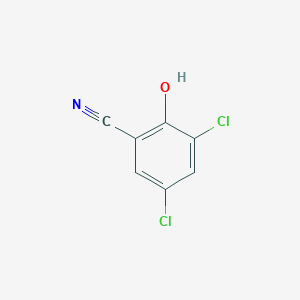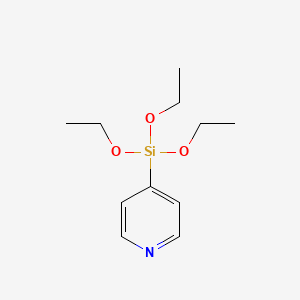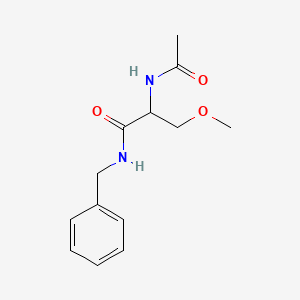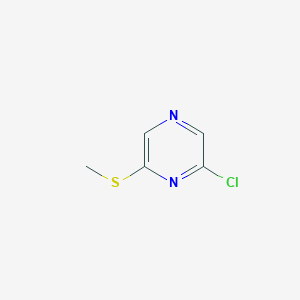
2-Chloro-6-(methylsulfanyl)pyrazine
描述
2-Chloro-6-(methylsulfanyl)pyrazine is a compound that belongs to the pyrazine family. It has a CAS Number of 61655-74-1 and a molecular weight of 160.63 .
Synthesis Analysis
Pyrazines can be synthesized by chemical methods or by certain microorganisms . The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products .Molecular Structure Analysis
The IUPAC name of 2-Chloro-6-(methylsulfanyl)pyrazine is the same as its common name . Its InChI code is 1S/C5H5ClN2S/c1-9-5-3-7-2-4 (6)8-5/h2-3H,1H3 .科学研究应用
Tuberculostatic Activity
2-Chloro-6-(methylsulfanyl)pyrazine derivatives demonstrate moderate activity against Mycobacterium tuberculosis. A study explored the relationship between molecular structure and tuberculostatic activity, highlighting the importance of planar geometry in these compounds for their antimicrobial properties (Szczesio et al., 2011).
Synthesis of C-nucleosides
Research has shown the efficacy of 2-Chloro-6-(methylsulfanyl)pyrazine in the synthesis of multisubstituted pyrazine C-nucleosides. These nucleosides are potential candidates for various biochemical applications, including pharmaceuticals (Liu, Wise, & Townsend, 2001).
DNA Binding and Antimicrobial Properties
Pyrazine derivatives, including those similar to 2-Chloro-6-(methylsulfanyl)pyrazine, exhibit high affinity to DNA and do not show toxicity to human dermal keratinocytes. This suggests potential clinical applications for these compounds (Mech-Warda et al., 2022).
Reactivity with Methoxide Ion
2-Chloro-6-(methylsulfanyl)pyrazine has been studied for its reactivity with methoxide ion, which is relevant for the development of new chemical syntheses and reactions (Barlin & Brown, 1967).
Herbicidal and Elicitor Properties
Substituted pyrazine derivatives, such as those related to 2-Chloro-6-(methylsulfanyl)pyrazine, have been synthesized and evaluated for their herbicidal properties and as abiotic elicitors in plant cell cultures (Doležal et al., 2007).
Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activities
Studies on substituted N-phenylpyrazine-2-carboxamides, similar to 2-Chloro-6-(methylsulfanyl)pyrazine, show significant antimycobacterial, antifungal, and photosynthesis-inhibiting activities. These findings are crucial for developing new pharmaceuticals and agrochemicals (Doležal et al., 2006).
Synthesis of Coordination Polymers
2-Chloro-6-(methylsulfanyl)pyrazine has been utilized in the synthesis of coordination polymers, particularly with silver(I). These polymers have potential applications in various fields, including materials science (Caradoc-Davies, Hanton, & Henderson, 2001).
Optical and Thermal Properties
The pyrazine scaffold, including derivatives of 2-Chloro-6-(methylsulfanyl)pyrazine, is significant in organic optoelectronic materials. Research on these compounds provides insights into their potential use in optoelectronics (Meti, Lee, Yang, & Gong, 2017).
Antimicrobial Properties of Complexes
Pyrazine functionalized Ag(I) and Au(I)-NHC complexes, closely related to 2-Chloro-6-(methylsulfanyl)pyrazine, exhibit potent antibacterial activity against human pathogens resistant to conventional antibiotics (Roymahapatra et al., 2012).
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-6-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYLKXSYOTPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606045 | |
| Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(methylsulfanyl)pyrazine | |
CAS RN |
61655-74-1 | |
| Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

